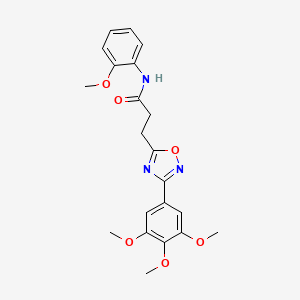
N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as FTOH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FTOH is a small molecule that is synthesized through a multi-step process, and its unique structure allows it to interact with specific biological targets in the body. In
作用機序
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves its ability to interact with specific receptors in the body. This compound has been found to bind to the benzodiazepine site on the GABA-A receptor, increasing the affinity of the receptor for GABA and enhancing the inhibitory effects of GABA on neuronal activity. This compound has also been found to bind to the α7 nicotinic acetylcholine receptor, enhancing the receptor's response to acetylcholine and increasing synaptic transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on its interactions with specific receptors in the body. This compound has been found to enhance cognitive function, particularly in tasks related to memory and attention. It has also been found to have anxiolytic effects, reducing anxiety and promoting relaxation. This compound has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect against neuronal damage and promote neuronal survival.
実験室実験の利点と制限
N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for use in lab experiments. It is a small molecule that is easily synthesized, and its interactions with specific receptors in the body make it a useful tool for investigating the function of these receptors. However, this compound also has limitations, including its relatively low potency and selectivity for specific receptors. Careful experimental design is necessary to ensure that the effects observed are specific to this compound and not due to off-target effects.
将来の方向性
There are several future directions for research on N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of more potent and selective analogs of this compound that can be used to investigate the function of specific receptors in the body. Another area of interest is the investigation of this compound's potential use in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, including its interactions with other neurotransmitter systems in the body.
合成法
The synthesis of N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, starting with the reaction of 2-furanmethanol with 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenol to form a furan-2-ylmethyl ether intermediate. This intermediate is then reacted with chloroacetyl chloride to form the corresponding chloroacetate. The final step involves the reaction of the chloroacetate with 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to form this compound.
科学的研究の応用
N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with specific receptors in the brain, including the GABA-A receptor and the α7 nicotinic acetylcholine receptor. These interactions have been found to modulate synaptic transmission and enhance cognitive function. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-15-6-4-7-16(12-15)21-24-22(29-25-21)18-9-2-3-10-19(18)28-14-20(26)23-13-17-8-5-11-27-17/h2-12H,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPERGFJFSKRZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701131.png)

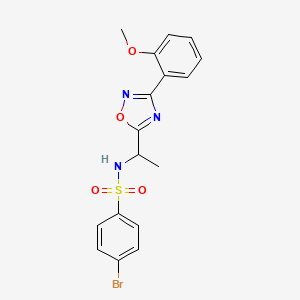
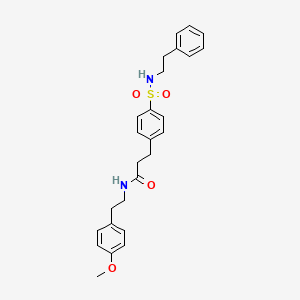
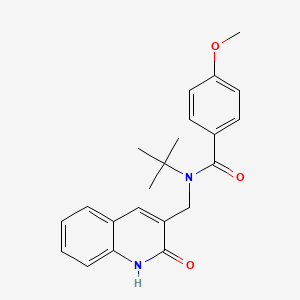

![N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7701163.png)
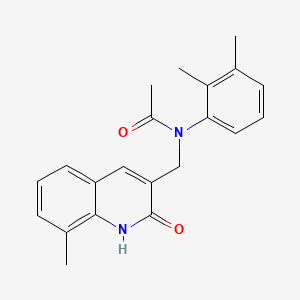
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B7701180.png)

![N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701197.png)
